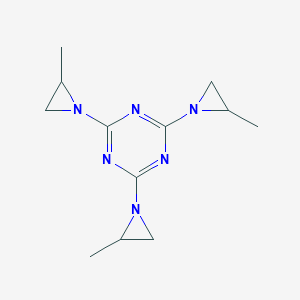
2,4,6-tris-(2-Methylaziridin-1-yl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-tris-(2-Methylaziridin-1-yl)-1,3,5-triazine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
The synthesis of 2,4,6-tris-(2-Methylaziridin-1-yl)-1,3,5-triazine typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired triazine ring. Industrial production methods may involve the use of cyanuric chloride as a starting material, followed by nucleophilic substitution reactions to introduce the aziridinyl groups .
Analyse Chemischer Reaktionen
2,4,6-tris-(2-Methylaziridin-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the aziridinyl groups can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols.
Wissenschaftliche Forschungsanwendungen
2,4,6-tris-(2-Methylaziridin-1-yl)-1,3,5-triazine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2,4,6-tris-(2-Methylaziridin-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and disrupt their function, leading to antimicrobial or antitumor effects. The aziridinyl groups are particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and DNA .
Vergleich Mit ähnlichen Verbindungen
2,4,6-tris-(2-Methylaziridin-1-yl)-1,3,5-triazine can be compared with other triazine derivatives such as:
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants.
2,4,6-Triallyloxy-1,3,5-triazine: Employed in polymer cross-linking applications. The uniqueness of this compound lies in its aziridinyl substituents, which confer distinct reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
13009-91-1 |
|---|---|
Molekularformel |
C12H18N6 |
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
2,4,6-tris(2-methylaziridin-1-yl)-1,3,5-triazine |
InChI |
InChI=1S/C12H18N6/c1-7-4-16(7)10-13-11(17-5-8(17)2)15-12(14-10)18-6-9(18)3/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
IRIIKYVSZMJVNX-UHFFFAOYSA-N |
SMILES |
CC1CN1C2=NC(=NC(=N2)N3CC3C)N4CC4C |
Kanonische SMILES |
CC1CN1C2=NC(=NC(=N2)N3CC3C)N4CC4C |
| 20662-49-1 20708-31-0 13009-91-1 |
|
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{5-[4-(Acetyloxy)-1-methyl-2-oxocyclohexyl]-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1h-inden-4-yl}acetic acid](/img/structure/B77147.png)
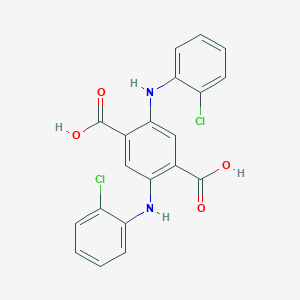
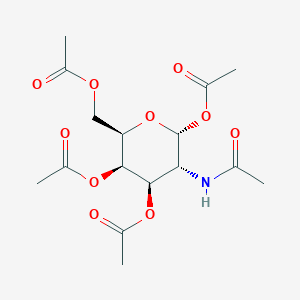
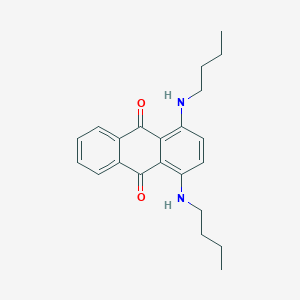
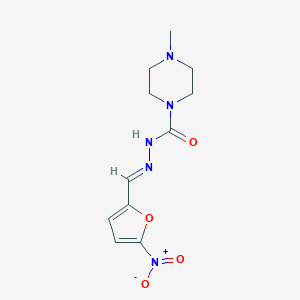
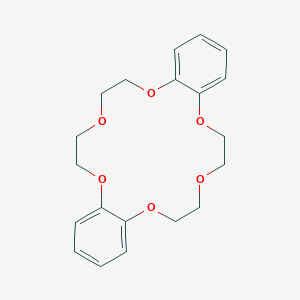
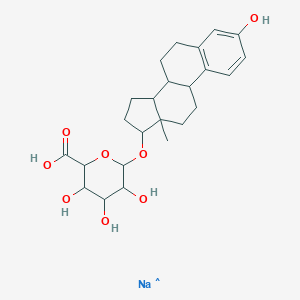



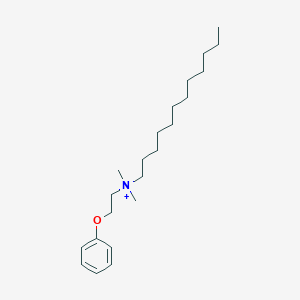
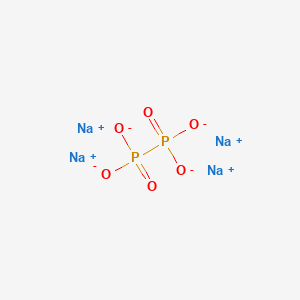
![(4S,12E)-4-phenyl-9-[(E)-3-phenylprop-2-enoyl]-1,5,9-triazacyclotridec-12-en-2-one](/img/structure/B77172.png)

